Tris(dimethylamido)aluminum(III) is an organometallic compound with the chemical formula . This compound is notable for its applications in thin film deposition processes, particularly in the production of aluminum nitride and aluminum oxide films. It is classified as a metalorganic precursor, which means it contains metal atoms bonded to organic groups.
Tris(dimethylamido)aluminum(III) can be synthesized from aluminum trichloride and lithium dimethylamide under controlled conditions to prevent hydrolysis. Its classification falls under organometallic compounds, specifically as a trialkyl aluminum derivative. The compound's CAS number is 32093-39-3, and it is commercially available from various chemical suppliers .
The synthesis of tris(dimethylamido)aluminum(III) typically involves a salt metathesis reaction. The general reaction can be represented as follows:
This reaction occurs in an inert atmosphere, usually nitrogen or argon, to avoid moisture that could lead to hydrolysis. The reaction is conducted at low temperatures to maintain the stability of the reactants and products .
In industrial settings, the synthesis requires precise control over temperature and moisture levels to ensure high purity and yield. The compound's volatility and thermal stability make it suitable for use as a precursor in atomic layer deposition processes .
Tris(dimethylamido)aluminum(III) undergoes various chemical reactions, including:
Common reagents that interact with tris(dimethylamido)aluminum(III) include ammonia and hydrazine. These reactions are typically performed at temperatures ranging from 150 °C to 225 °C .
The primary products from these reactions include aluminum nitride thin films, which are critical for applications in electronics and optoelectronics.
Tris(dimethylamido)aluminum(III) primarily functions as a precursor in atomic layer deposition (ALD), where it is utilized to deposit thin films of aluminum nitride or aluminum oxide on substrates. The mechanism involves sequential self-limiting surface reactions that allow for precise control over film thickness.
In ALD processes, tris(dimethylamido)aluminum(III) interacts with coreagents such as ammonia or water, leading to the formation of aluminum oxide or aluminum nitride films. The process is characterized by its ability to produce films with low impurity levels, making it advantageous compared to other precursors like trimethylaluminum .
Tris(dimethylamido)aluminum(III) is reactive towards moisture and air; thus, it must be handled under inert conditions. Its decomposition products include aluminum nitride and dimethylamine, making it an effective source for these materials in high-temperature applications .
Tris(dimethylamido)aluminum(III) is primarily used in:
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